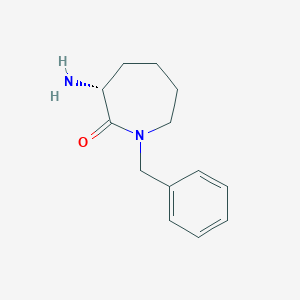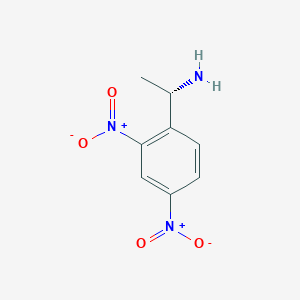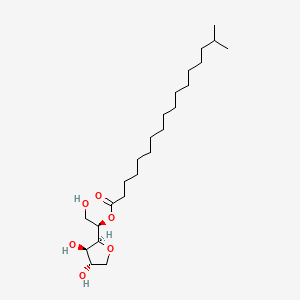
(2,3,5,6-Tetrafluorophenyl)methanamine
Übersicht
Beschreibung
(2,3,5,6-Tetrafluorophenyl)methanamine is an organic compound with the molecular formula C7H5F4N It is a derivative of benzylamine where four hydrogen atoms on the benzene ring are replaced by fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2,3,5,6-Tetrafluorophenyl)methanamine can be synthesized through several methods. One common approach involves the reduction of 2,3,5,6-tetrafluorobenzonitrile using hydrogenation techniques. The nitrile group is reduced to an amine group, resulting in the formation of 2,3,5,6-tetrafluorobenzylamine .
Industrial Production Methods
Industrial production of 2,3,5,6-tetrafluorobenzylamine typically involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate the hydrogenation process .
Analyse Chemischer Reaktionen
Types of Reactions
(2,3,5,6-Tetrafluorophenyl)methanamine undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 2,3,5,6-tetrafluorobenzyl alcohol.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrogenation: Commonly performed using hydrogen gas and a palladium catalyst.
Nucleophilic Substitution: Reagents such as sodium methoxide or sodium ethoxide can be used to replace fluorine atoms with other groups.
Major Products Formed
2,3,5,6-Tetrafluorobenzyl alcohol: Formed through the reduction of 2,3,5,6-tetrafluorobenzylamine.
Substituted Benzylamines: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(2,3,5,6-Tetrafluorophenyl)methanamine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3,5,6-tetrafluorobenzylamine involves its interaction with various molecular targets. The fluorine atoms on the benzene ring enhance the compound’s stability and reactivity. The amine group can participate in nucleophilic substitution reactions, allowing the compound to form bonds with other molecules. This reactivity makes it a valuable intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5,6-Tetrafluorobenzaldehyde: Similar in structure but contains an aldehyde group instead of an amine group.
2,3,5,6-Tetrafluorobenzonitrile: Contains a nitrile group instead of an amine group.
4-Methyl-2,3,5,6-tetrafluorobenzylamine: Contains a methyl group in addition to the amine group.
Uniqueness
(2,3,5,6-Tetrafluorophenyl)methanamine is unique due to the presence of four fluorine atoms on the benzene ring, which significantly alters its chemical properties compared to non-fluorinated benzylamines.
Eigenschaften
CAS-Nummer |
89992-52-9 |
|---|---|
Molekularformel |
C7H5F4N |
Molekulargewicht |
179.11 g/mol |
IUPAC-Name |
(2,3,5,6-tetrafluorophenyl)methanamine |
InChI |
InChI=1S/C7H5F4N/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1H,2,12H2 |
InChI-Schlüssel |
GOUKYMUBOWCOIV-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1F)F)CN)F)F |
Kanonische SMILES |
C1=C(C(=C(C(=C1F)F)CN)F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxabicyclo[3.1.0]hexane](/img/structure/B1505490.png)












